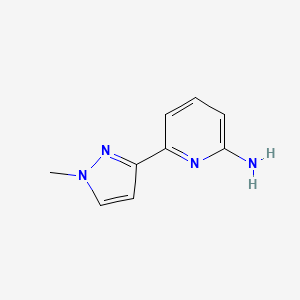

6-(1-Methylpyrazol-3-yl)pyridin-2-amine

Description

6-(1-Methylpyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a 1-methylpyrazol group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name |

6-(1-methylpyrazol-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMOREOQCHRCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpyrazol-3-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-amino-1-methylpyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpyrazol-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyridine ring.

Scientific Research Applications

6-(1-Methylpyrazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 6-(1-Methylpyrazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their substituents, leading to different biological activities.

Imidazo[1,2-a]pyridines: These compounds have a fused imidazo ring, which imparts unique properties compared to 6-(1-Methylpyrazol-3-yl)pyridin-2-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with tailored biological activities.

Biological Activity

6-(1-Methylpyrazol-3-yl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound possesses a molecular formula of CHN and a molecular weight of 198.21 g/mol. The structure includes a pyridine ring and a methylpyrazole moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on kinases, which play crucial roles in cell proliferation and survival.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with the endogenous ligand.

Biological Activities

Research indicates several significant biological activities associated with this compound:

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of acute myeloid leukemia (AML) cells with FLT3 mutations, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess both antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Inhibition of FLT3 in AML : A study found that derivatives of this compound effectively inhibited FLT3 signaling pathways in AML cells, leading to reduced cell viability and increased apoptosis .

- Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance potency and selectivity against specific targets. Variations in substituents on the pyrazole and pyridine rings were systematically explored to optimize biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the established synthetic pathways for 6-(1-Methylpyrazol-3-yl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridin-2-amine derivatives and substituted pyrazoles. Key strategies include:

- Palladium-Catalyzed Cross-Coupling : Using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) in solvents like DME/H₂O (10:1) at 150°C for 1 hour .

- Copper-Mediated Reactions : For direct C–N bond formation, CuI/1,10-phenanthroline in DMF at 90°C yields moderate to high conversions .

- Solvent Optimization : Polar aprotic solvents (DMF, toluene) under inert atmospheres improve reaction homogeneity and stability of intermediates .

Table 1 : Reaction Conditions and Yields

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | DME/H₂O | 150 | 75–85 | |

| Cu-Mediated Amination | CuI/Phenanthroline | DMF | 90 | 60–70 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-3 vs. C-5 substitution) and methyl group integration .

- X-ray Crystallography : Resolves ambiguous stereochemistry; space group analysis (e.g., P1) and bond length measurements validate coordination geometry in metal complexes .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<2%) and confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate structural conformation and metal-binding properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Coordination Modes : Pyridin-2-amine acts as a bidentate ligand via N(pyridine) and NH₂ groups, forming octahedral complexes with Cd(II) or Pt(II) .

- Hydrogen Bonding Networks : Intermolecular H-bonds between NH₂ and solvent molecules (e.g., H₂O) stabilize crystal packing .

- Key Parameters : Unit cell dimensions (e.g., a = 7.5586 Å, α = 106.859°) and R-factors (<0.05) ensure structural accuracy .

Q. What computational approaches predict reactivity and target binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridine ring exhibits higher electron density for metal coordination .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., JAK kinases) to identify key interactions (e.g., π-stacking with Phe residues) .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity using descriptors like logP and polar surface area .

Q. How does the 1-methylpyrazole moiety influence physicochemical properties and biological activity?

- Methodological Answer :

- Lipophilicity : The methyl group increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .

- Metabolic Stability : Methylation reduces oxidative metabolism by CYP450 enzymes, as shown in hepatocyte assays .

- Target Selectivity : The pyrazole ring engages in π-π interactions with kinase ATP pockets (e.g., JAK2 vs. JAK3 selectivity) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across multiple replicates (n ≥ 3) to rule out assay variability .

- Orthogonal Assays : Cross-validate kinase inhibition (e.g., ADP-Glo™) with cellular proliferation (MTT) assays .

- Structural Analog Testing : Compare activity of this compound with analogs lacking the methyl group to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.